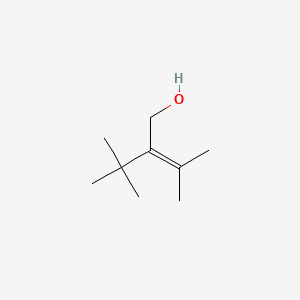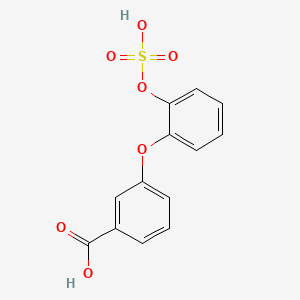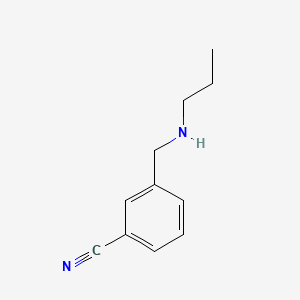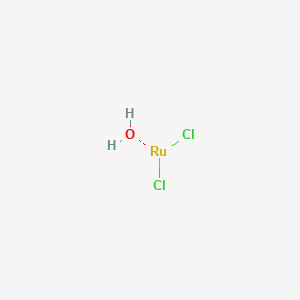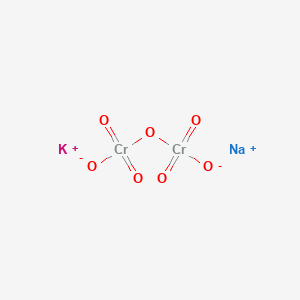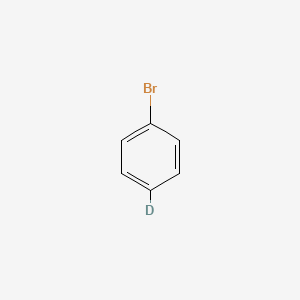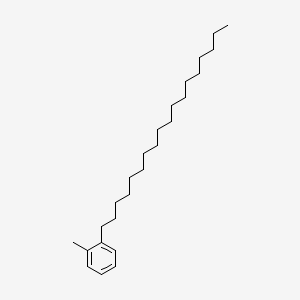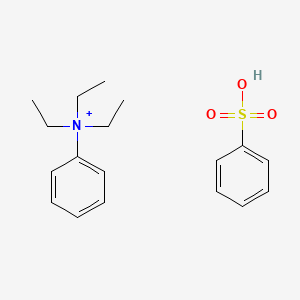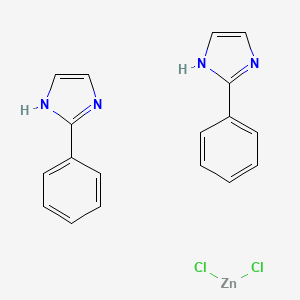
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is a coordination compound with the chemical formula C18H16Cl2N4Zn It is known for its unique structure where zinc is coordinated with two chloride ions and two 2-phenyl-1H-imidazole ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- typically involves the reaction of zinc chloride with 2-phenyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the zinc center. The general reaction can be represented as follows:
ZnCl2+2C9H8N2→Zn(C9H8N2)2Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Solvent recovery and recycling are also considered to make the process more economical and environmentally friendly.
化学反応の分析
Types of Reactions
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other anions or ligands.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, although it is less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts, thiocyanates, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include new coordination compounds where the chloride ligands are replaced by other anions.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the zinc complex.
科学的研究の応用
Chemistry
In chemistry, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions like polymerization and cross-coupling.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The zinc center and the imidazole ligands can interact with biological molecules, potentially inhibiting the growth of bacteria and fungi.
Medicine
In medicine, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is explored for its potential therapeutic applications. Its ability to coordinate with biological molecules makes it a candidate for drug development, particularly in targeting metal-binding sites in enzymes.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its coordination properties are exploited in the synthesis of metal-organic frameworks (MOFs) and other functional materials.
作用機序
The mechanism of action of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- involves its ability to coordinate with various ligands and substrates. The zinc center can interact with electron-rich sites, facilitating catalytic reactions. In biological systems, the compound can bind to metal-binding sites in proteins, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
Zinc, dichlorobis(1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 1H-imidazole ligands instead of 2-phenyl-1H-imidazole.
Zinc, dichlorobis(2-methyl-1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 2-methyl-1H-imidazole ligands.
Uniqueness
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is unique due to the presence of the phenyl group on the imidazole ligand. This phenyl group can influence the compound’s electronic properties and reactivity, making it distinct from other zinc-imidazole complexes.
特性
CAS番号 |
72264-81-4 |
|---|---|
分子式 |
C18H16Cl2N4Zn |
分子量 |
424.6 g/mol |
IUPAC名 |
dichlorozinc;2-phenyl-1H-imidazole |
InChI |
InChI=1S/2C9H8N2.2ClH.Zn/c2*1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h2*1-7H,(H,10,11);2*1H;/q;;;;+2/p-2 |
InChIキー |
VJHTWVUOZAMJNM-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C2=NC=CN2.C1=CC=C(C=C1)C2=NC=CN2.Cl[Zn]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


